Pheniramine maleate
Overview
Description
Synthesis Analysis
The synthesis of Pheniramine maleate and its formulations, such as injections and tablets, involves specific chemical reactions and analytical methods to ensure purity and efficacy. Spectrophotometric estimation in the UV/Vis-region and non-aqueous titration methods have been developed and validated for its assay, highlighting the precision and accuracy of these methods for quantitative estimation in dosage forms (Mehmood, Saleem, Mahmood, Riaz, & Raza, 2016).
Molecular Structure Analysis
The molecular structure of Pheniramine maleate allows it to bind efficiently to histamine H1 receptors, inhibiting the production of nitric oxide and cyclic GMP, which are crucial in the allergic response pathway. The structure-activity relationship is foundational to its effectiveness in reducing smooth muscle tissue constriction and allergic reaction severity (Pheniramine Maleate, 2020).
Chemical Reactions and Properties
Analytical methods such as HPLC have been developed for the simultaneous determination of Pheniramine maleate in combination with other compounds, demonstrating the chemical interactions and stability under various conditions. These methods ensure the separation and accurate quantification of Pheniramine maleate and its degradation products, indicating its chemical stability and reactivity under stress conditions (Huang, Chen, Wang, Lai, & Cao, 2014).
Physical Properties Analysis
The physical properties of Pheniramine maleate, including its solubility, dissolution rate, and formulation stability, are critical for its pharmaceutical applications. Orodispersible tablets have been formulated to enhance patient compliance, with studies on their hardness, friability, drug content uniformity, and in vitro dispersion time providing insights into the optimal formulation characteristics for effective drug delivery (Swamy, Divate, Shirsand, & Rajendra, 2009).
Chemical Properties Analysis
The chemical properties of Pheniramine maleate, including its reactivity with other substances and stability under different conditions, are essential for developing pharmaceutical formulations. Stability-indicating methods like HPLC and titrimetric methods are utilized for the determination of Pheniramine maleate in pure form and pharmaceutical formulations, ensuring the drug's efficacy and safety (Pandey & Dwivedi, 2017).
Scientific Research Applications
Allergic Reaction Reduction : It inhibits smooth muscle contraction and decreases capillary permeability, reducing histamine-induced allergic reactions (Pheniramine Maleate, 2020).
Ischemia/Reperfusion Injury Protection : Pheniramine maleate demonstrates a protective effect against ischemia/reperfusion injury in rat brains, suggesting its potential use in treating ischemic stroke (Yürekli et al., 2013).
Topical Application and Drug Delivery : Studies have explored its application in carbomer gels for local activity, particularly on rat skin, which closely mimics human skin (Tas et al., 2004).
Antioxidant Effects : Both pheniramine maleate and nebivolol exhibit antioxidant effects against ischemia-reperfusion damage, supporting tissue recovery, with nebivolol showing more significant effects (Yuvanç et al., 2018).
Protective Effect on Lungs : It also has protective effects against ischemia-reperfusion injury in rat lungs following distant organ ischemia (Gokalp et al., 2013).
Drug Determination in Samples : Nano polypyrrole and nano poly(3,4-ethylenedioxythiophene) coated glassy carbon electrodes can determine pheniramine maleate in pharmaceutical preparations and urine samples effectively (Muralidharan et al., 2011).
Comparison with Lorazepam : When used with opiates and benzodiazepines, pheniramine and lorazepam have comparable effects on physiological and cognitive/psychomotor task performance (Balhara et al., 2011).
Orodispersible Tablets : The effervescent method for preparing pheniramine maleate tablets enhances patient compliance and drug release, with formulation ECP4 showing the best in vitro drug release characteristics (Swamy et al., 2009).
Impact on Psychiatric Patients : Stopping pheniramine during inpatient care effectively reduced anxiety symptoms in a patient with avoidant personality disorder and social phobia (Rao et al., 2015).
Stability and Drug Release : Pheniramine maleate orodispersible tablets show excellent stability and drug release, particularly formulation F2 (Radke et al., 2009).
Ocular Drug Delivery : Hydrophobically modified N,N-dimethylacrylamide hydrogels show potential for controlled ocular drug delivery (Mullarney et al., 2006).
Toxicology and Side Effects : Therapeutic and toxic pheniramine levels in blood and tissue can be monitored to avoid drug-induced side effects (Querée et al., 1979).
Safety And Hazards
properties
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOXZAQUVINQSA-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2.C4H4O4, C20H24N2O4 | |
Record name | PHENIRAMINE MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20879 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86-21-5 (Parent) | |
Record name | Pheniramine maleate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107 °C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine. | |
Record name | PHENIRAMINE MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20879 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Soluble (>=10 mg/ml at 75 °F) (NTP, 1992) | |
Record name | PHENIRAMINE MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20879 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Pheniramine Maleate | |
CAS RN |
132-20-7 | |
Record name | PHENIRAMINE MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20879 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pheniramine maleate | |
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Record name | Pheniramine maleate [USAN:USP] | |
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Record name | PHENIRAMINE MALEATE | |
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Record name | 2-Pyridinepropanamine, N,N-dimethyl-.gamma.-phenyl-, (2Z)-2-butenedioate (1:1) | |
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Record name | Pheniramine hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.594 | |
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Record name | PHENIRAMINE MALEATE | |
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Melting Point |
219 to 226 °F (NTP, 1992) | |
Record name | PHENIRAMINE MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20879 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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